molecular formula C13H8F3NO2 B1326247 6-(2-(Trifluoromethyl)phenyl)nicotinic acid CAS No. 726136-58-9

6-(2-(Trifluoromethyl)phenyl)nicotinic acid

Cat. No.: B1326247
CAS No.: 726136-58-9
M. Wt: 267.2 g/mol
InChI Key: ZOXBVLYLUPBKAB-UHFFFAOYSA-N
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Description

6-(2-(Trifluoromethyl)phenyl)nicotinic acid is a fluorinated derivative of nicotinic acid. It is characterized by the presence of a trifluoromethyl group attached to the phenyl ring, which is further connected to the nicotinic acid moiety.

Preparation Methods

One common method involves the stepwise vapor-phase chlorination followed by fluorination . Industrial production methods may vary, but they generally aim to optimize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

6-(2-(Trifluoromethyl)phenyl)nicotinic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: The trifluoromethyl group can participate in electrophilic aromatic substitution reactions, often using reagents like halogens or nitro compounds under specific conditions.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Overview

6-(2-(Trifluoromethyl)phenyl)nicotinic acid is a fluorinated derivative of nicotinic acid, notable for its trifluoromethyl group. This compound has gained attention in various scientific fields, particularly in medicinal chemistry, biochemistry, and agrochemicals. Its unique structural features allow it to interact with biological systems in significant ways, making it a subject of extensive research.

Scientific Research Applications

The applications of this compound can be categorized into several key areas:

Medicinal Chemistry

  • Antiviral Activity : This compound has been studied for its ability to inhibit HIV-1 reverse transcriptase, specifically targeting the enzyme's ribonuclease H activity. By inhibiting this function, the compound prevents viral replication, making it a promising candidate for antiviral drug development.
  • Anticancer Properties : Research indicates that this compound exhibits selective cytotoxic effects against various human cancer cell lines. Mechanisms of action include apoptosis induction and modulation of signaling pathways associated with tumor growth .

Biochemical Studies

  • Enzyme Interaction : The compound is known to interact with enzymes such as cyclooxygenases, influencing metabolic pathways and cellular functions. It has been shown to modulate gene expression related to inflammatory responses, indicating its potential in therapeutic applications for inflammatory diseases.
  • Mechanistic Studies : Ongoing research focuses on understanding the structure-function relationships of nicotinic acid derivatives, including this compound, which may lead to the development of novel drugs targeting specific receptors .

Agrochemicals

  • Pesticide Development : The trifluoromethyl group enhances the bioactivity of certain agrochemicals derived from nicotinic acid. This compound serves as a building block for synthesizing new pesticides that exhibit improved efficacy against pests while minimizing environmental impact .

Case Study 1: Antiviral Efficacy

A study investigated the antiviral properties of this compound against HIV-1. Results demonstrated significant inhibition of viral replication in cell-based assays, highlighting its potential as a therapeutic agent for HIV treatment.

Case Study 2: Anticancer Activity

In vitro assays revealed that the compound effectively induced apoptosis in several cancer cell lines. The study attributed its anticancer effects to the inhibition of specific signaling pathways involved in cell proliferation and survival .

Mechanism of Action

The mechanism of action of 6-(2-(Trifluoromethyl)phenyl)nicotinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to its targets and exert its effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

6-(2-(Trifluoromethyl)phenyl)nicotinic acid can be compared with other fluorinated nicotinic acid derivatives, such as:

    6-(Trifluoromethyl)pyridine-3-carboxylic acid: Similar in structure but with different substitution patterns on the pyridine ring.

    2-Methyl-6-(trifluoromethyl)nicotinic acid:

The uniqueness of this compound lies in its specific trifluoromethyl substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

6-(2-(Trifluoromethyl)phenyl)nicotinic acid, a derivative of nicotinic acid, has garnered attention in recent years due to its potential biological activities. This compound is characterized by the presence of a trifluoromethyl group, which is known to enhance the pharmacological properties of various drugs. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C13H8F3NO2C_{13}H_{8}F_{3}NO_{2}. The trifluoromethyl group (-CF₃) is notable for its electron-withdrawing effects, which can influence the compound's interaction with biological targets.

Synthesis

The synthesis of this compound typically involves the following steps:

  • Starting Materials : The synthesis begins with commercially available nicotinic acid.
  • Substitution Reaction : The introduction of the trifluoromethyl group is usually achieved through electrophilic aromatic substitution using trifluoromethylating agents.
  • Purification : The final product is purified using techniques such as recrystallization or chromatography.

Antimicrobial Properties

Recent studies have indicated that nicotinic acid derivatives exhibit antimicrobial activity. For instance, research has shown that compounds similar to this compound possess significant antibacterial properties against various strains of bacteria. A study highlighted that these compounds can disrupt bacterial cell wall synthesis, leading to cell death .

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro assays. For example, one study evaluated the cytotoxic effects against multiple human cancer cell lines and found that this compound exhibited selective inhibitory effects on cancer cell proliferation. The mechanism was attributed to apoptosis induction and inhibition of specific signaling pathways involved in tumor growth .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • VEGFR-2 Inhibition : Similar compounds have demonstrated the ability to inhibit vascular endothelial growth factor receptor-2 (VEGFR-2), a key player in angiogenesis and tumor progression. The inhibition leads to reduced tumor vascularization and growth .
  • Antioxidant Activity : Some derivatives have also shown antioxidant properties by scavenging free radicals, which can contribute to their overall protective effects against oxidative stress in cells .

Case Studies

StudyFindings
El-Dash et al. (2023) Identified cytotoxic activity against HCT-15 and PC-3 cancer cell lines with IC₅₀ values as low as 0.068 μM for VEGFR-2 inhibition.
Research on Antimicrobial ActivityDemonstrated significant antibacterial effects against Gram-positive and Gram-negative bacteria, confirming the potential for therapeutic applications in infectious diseases.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-(2-(Trifluoromethyl)phenyl)nicotinic acid, and what critical parameters influence yield?

  • Methodological Answer : Synthesis typically involves a Suzuki-Miyaura cross-coupling reaction between a halogenated nicotinic acid derivative (e.g., 6-bromonicotinic acid) and 2-(trifluoromethyl)phenylboronic acid. Key parameters include:

  • Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf) (1-5 mol%).
  • Solvent System : THF/water (3:1 v/v) at 80–100°C for 12–24 hours.
  • Base : Na₂CO₃ or K₂CO₃ to maintain pH 9–10.
  • Purification : Recrystallization using ethanol/water mixtures or preparative HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient).
  • Yield Optimization : Excess boronic acid (1.2–1.5 eq) improves conversion. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:3) .

Q. What analytical techniques are optimal for characterizing this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) :
  • ¹H NMR (DMSO-d₆, 400 MHz): Aromatic protons (δ 7.5–8.5 ppm), carboxylic acid proton (δ 13.1 ppm).
  • ¹⁹F NMR : Trifluoromethyl group (δ -63 ppm, singlet).
  • Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular ion [M+H]⁺ at m/z 264.04 (calculated for C₁₃H₉F₃NO₂).
  • HPLC Purity Analysis : C18 column, 0.1% formic acid in H₂O/ACN gradient (10→90% ACN over 20 min), UV detection at 254 nm .

Q. How can researchers ensure accurate solubility and stability measurements for this compound in biological assays?

  • Methodological Answer :

  • Solubility Testing : Use a shake-flask method in PBS (pH 7.4) and DMSO. Centrifuge at 15,000 rpm for 15 min, then quantify supernatant via UV-Vis (λmax ~260 nm).
  • Stability Assessment : Incubate in assay buffers (e.g., DMEM, pH 7.4) at 37°C for 24–48 hours. Analyze degradation via LC-MS (C18 column, 0.1% FA in H₂O/MeOH) .

Advanced Research Questions

Q. How does the electronic nature of the trifluoromethyl group influence the compound’s reactivity in nucleophilic aromatic substitution (NAS)?

  • Methodological Answer :

  • The -CF₃ group is a strong electron-withdrawing substituent, deactivating the pyridine ring and directing NAS to the meta position.
  • Experimental Design : React with amines (e.g., benzylamine) in DMF at 120°C with K₂CO₃ as base. Monitor decarboxylation side reactions via ¹H NMR (loss of COOH proton at δ 13.1 ppm). Optimize reaction time (4–6 hours) to minimize byproducts .

Q. What strategies resolve discrepancies in biological activity data between in vitro enzyme assays and cellular models?

  • Methodological Answer :

  • Permeability Testing : Use Caco-2 cell monolayers to assess membrane permeability (apparent permeability coefficient, Papp).
  • Metabolite Identification : Incubate with liver microsomes (human/rat) and analyze via LC-MS/MS for oxidative metabolites.
  • Orthogonal Assays : Compare enzyme inhibition (IC₅₀) with cellular viability (MTT assay) to differentiate target-specific effects from cytotoxicity .

Q. How can computational modeling predict the compound’s binding affinity to target proteins, and how does this correlate with experimental data?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina with protein structures (PDB ID) to simulate binding poses. Focus on hydrogen bonding (carboxylic acid with Arg/Lys residues) and hydrophobic interactions (CF₃ group).
  • MD Simulations : Run 100 ns trajectories in GROMACS to assess binding stability (RMSD < 2 Å). Validate with SPR (KD measurements) or ITC (ΔG, ΔH) .

Properties

IUPAC Name

6-[2-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F3NO2/c14-13(15,16)10-4-2-1-3-9(10)11-6-5-8(7-17-11)12(18)19/h1-7H,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOXBVLYLUPBKAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC=C(C=C2)C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10647041
Record name 6-[2-(Trifluoromethyl)phenyl]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10647041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

726136-58-9
Record name 6-[2-(Trifluoromethyl)phenyl]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10647041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A suspension of 2-(2-Trifluoromethylphenyl)-5-methylpyridine (0.40 g, 1.68 mmol) and potassium permanganate (1.60 g, 10.1 mmol), in water (10 mL) was heated at reflux for 16 hours. The reaction was filtered hot through celite to remove the solids. Acetic acid was added to the colourless filtrate to yield a pH of 5 and the resulting suspension was extracted with CH2Cl2, washed with water (10 mL), dried, (MgSO4), and the solvent evaporated in vacuo to afford the title compound.
Name
2-(2-Trifluoromethylphenyl)-5-methylpyridine
Quantity
0.4 g
Type
reactant
Reaction Step One
Quantity
1.6 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two

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